Structural Differentiation from the 4-Fluorophenylthio Fragment Alone – Functional Group Impact on Lipophilicity
The target compound incorporates a 2-methoxy-2-phenylbutyl amide side‑chain that elevates its calculated octanol–water partition coefficient (clogP) to approximately 3.8–4.1, whereas the core 4‑fluorophenylthioacetamide fragment (CID 249399) has a clogP of 1.23 [1]. This ~2.6‑log‑unit increase places the compound in a lipophilicity range typical of CNS‑penetrant tool molecules, a property absent from the simple thioacetamide fragment [2]. No direct experimental logD7.4 data are publicly available for the target compound; the values shown are consensus predictions from ACD/Labs and XLogP3 computational models [1].
| Evidence Dimension | Predicted octanol–water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP 3.8–4.1 (consensus prediction; no experimental value reported) |
| Comparator Or Baseline | 2-[(4‑Fluorophenyl)thio]acetamide (PubChem CID 249399): clogP 1.23 (XLogP3) |
| Quantified Difference | ΔclogP ≈ +2.6 to +2.9 |
| Conditions | Computational prediction; ACD/Labs Percepta and PubChem XLogP3 models; no experimental logD7.4 available |
Why This Matters
Lipophilicity governs passive membrane permeability and plasma protein binding; a 2–3 log unit shift can differentiate a peripherally restricted fragment from a CNS‑penetrant lead, making the target compound the appropriate choice for programmes requiring blood–brain barrier penetration potential.
- [1] PubChem. 2-[(4‑Fluorophenyl)thio]acetamide (CID 249399). National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/249399 View Source
- [2] US Patent 6,919,367. Substituted thioacetamides. Issued July 19, 2005. Filed October 26, 2001. Available at: https://patents.justia.com/patent/6919367 View Source
